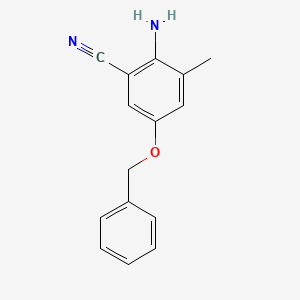

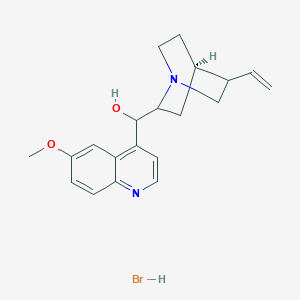

![molecular formula C23H31Cl2NO3 B14797874 [(13S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] N,N-bis(2-chloroethyl)carbamate](/img/structure/B14797874.png)

[(13S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] N,N-bis(2-chloroethyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Estramustine is a unique compound that combines the properties of an estrogen and a nitrogen mustard. It is primarily used as an antineoplastic agent for the treatment of metastatic and progressive prostate cancer . Estramustine is a derivative of estradiol, a natural hormone, and is linked to a nitrogen mustard moiety, giving it both hormonal and chemotherapeutic properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Estramustine is synthesized by reacting estradiol with the acid chloride of normustine, which is prepared by treating the amine (ClCH₂CH₂)₂NH with phosgene . The reaction involves the phenolic hydroxyl group of estradiol reacting with the acid chloride in the presence of a base to form estramustine .

Industrial Production Methods

Industrial production of estramustine involves similar synthetic routes but on a larger scale. The process is carefully controlled to ensure the purity and efficacy of the final product. The use of phosgene and other reagents requires stringent safety measures due to their hazardous nature .

Análisis De Reacciones Químicas

Types of Reactions

Estramustine undergoes several types of chemical reactions, including hydrolysis, alkylation, and substitution .

Common Reagents and Conditions

Hydrolysis: Estramustine hydrolyzes in aqueous solutions, especially at higher pH levels, leading to the formation of estradiol.

Substitution: The chlorine atoms in the nitrogen mustard moiety can be substituted by other nucleophiles.

Major Products Formed

The major products formed from these reactions include estradiol and various alkylated DNA adducts .

Aplicaciones Científicas De Investigación

Estramustine has a wide range of scientific research applications:

Chemistry: Used as a model compound to study the behavior of nitrogen mustards and their interactions with DNA.

Biology: Investigated for its effects on cell division and microtubule dynamics.

Medicine: Primarily used in the treatment of prostate cancer.

Industry: Used in the development of new chemotherapeutic agents and in research on drug delivery systems.

Mecanismo De Acción

Estramustine exerts its effects through a combination of hormonal and chemotherapeutic mechanisms. The nitrogen mustard moiety alkylates DNA, causing DNA strand breaks and cell death . Additionally, the estrogen component allows estramustine to bind selectively to estrogen receptors, leading to a decrease in plasma testosterone levels and an increase in estrogen levels . This dual mechanism makes estramustine particularly effective against hormone-sensitive cancers like prostate cancer .

Comparación Con Compuestos Similares

Estramustine is unique due to its combination of estrogen and nitrogen mustard properties. Similar compounds include:

Estradiol: A natural hormone used in hormone replacement therapy.

Normustine: A nitrogen mustard used in chemotherapy.

Estradiol 3-bis(2-hydroxyethyl)carbamate: A dihydroxy analogue of estramustine that lacks the biological activity of estramustine due to its extensive hydrogen-bonding capability.

Estramustine’s uniqueness lies in its ability to combine the hormonal effects of estradiol with the chemotherapeutic effects of nitrogen mustard, making it a versatile and effective treatment for prostate cancer .

Propiedades

Fórmula molecular |

C23H31Cl2NO3 |

|---|---|

Peso molecular |

440.4 g/mol |

Nombre IUPAC |

[(13S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] N,N-bis(2-chloroethyl)carbamate |

InChI |

InChI=1S/C23H31Cl2NO3/c1-23-9-8-18-17-5-3-16(29-22(28)26(12-10-24)13-11-25)14-15(17)2-4-19(18)20(23)6-7-21(23)27/h3,5,14,18-21,27H,2,4,6-13H2,1H3/t18?,19?,20?,21?,23-/m0/s1 |

Clave InChI |

FRPJXPJMRWBBIH-LUKFGJPWSA-N |

SMILES isomérico |

C[C@]12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl |

SMILES canónico |

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3aR,7aR)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4,7-dioxo-2,3,3a,5,6,7a-hexahydro-1H-pyrrolo[3,2-c]pyridin-6-yl]acetic acid](/img/structure/B14797796.png)

![6-Amino-1,2,5,6,7,7a-hexahydropyrrolo[1,2-c]imidazol-3-one](/img/structure/B14797808.png)

![4-[[2,5-dimethoxy-4-(methylsulfamoyl)phenyl]diazenyl]-3-hydroxy-N-(2-oxobenzimidazol-5-yl)naphthalene-2-carboxamide](/img/structure/B14797841.png)

![6-[[1-(Cyclopropanecarbonyl)pyrrolidin-3-yl]methyl]-5-[4-[4-(1-methylpyrazol-4-yl)phenyl]phenyl]-4,6-diazaspiro[2.4]hept-4-en-7-one](/img/structure/B14797856.png)

![9-Chloro-2-({5-[3-(Dimethylamino)propyl]-2-Methylpyridin-3-Yl}amino)-5,7-Dihydro-6h-Pyrimido[5,4-D][1]benzazepine-6-Thione](/img/structure/B14797862.png)

![2-[(4aR)-4a-methyl-8-methylidene-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]propan-2-ol](/img/structure/B14797867.png)